Journal Name:Journal of Labelled Compounds and Radiopharmaceuticals
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Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.3389/fchem.2023.1246926
Conjugate materials have a good application effect in muscle movement recovery. This article aims to provide more references for the practical application of conjugated materials in sports recovery. This paper takes the students of the local physical education college as the experimental object, and selects the students who have sports muscle fatigue or injury for the test. In this paper, they are randomly divided into two groups: the experimental group and the control group, with 19 students in each group. The experimental group used the conjugate material in this paper for muscle movement recovery, while the control group used the traditional method for muscle movement recovery. This paper tested the peak torque, total work done, maximum radial displacement, and contraction time of two groups of students after initial exercise and muscle recovery. The experimental results showed that after 80 h of muscle movement recovery, the peak torque values of isometric contraction (264.59) and concentric contraction (160.81) of students in the experimental group were higher than those of students in the control group (233.79) and concentric contraction (130.43), and the difference was statistically significant (p < 0.05); the isometric contraction time (30.02) and concentric contraction time (29.31) of the experimental group were also higher than those of the control group (27.31) and concentric contraction time (24.58), which was statistically significant (p < 0.05). This study shows that conjugated materials have a significant effect on promoting muscle recovery. They not only help to increase the peak torque of muscle isometric contraction and concentric contraction, but also increase the time of muscle contraction and improve muscle mass.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.3389/fchem.2023.1231886
Understanding the structure-activity relationship of catalysts and the reaction pathway is crucial for designing efficient, selective, and stable electrocatalytic systems. In situ vibrational spectroscopy provides a unique tool for decoding molecular-level factors involved in electrocatalytic reactions. Typically, spectra are recorded when the system reaches steady states under set potentials, known as steady-state measurements, providing static pictures of electrode properties at specific potentials. However, transient information that is crucial for understanding the dynamic of electrocatalytic reactions remains elusive. Thus, time-resolved in situ vibrational spectroscopies are developed. This mini review summarizes time-resolved in situ infrared and Raman techniques and discusses their application in electrocatalytic research. With different time resolutions, these time-resolved techniques can capture unique dynamic processes of electrocatalytic reactions, short-lived intermediates, and the surface structure revolution that would be missed in steady-state measurements alone. Therefore, they are essential for understanding complex reaction mechanisms and can help unravel important molecular-level information hidden in steady states. Additionally, improving spectral time resolution, exploring low/ultralow frequency detection, and developing operando time-resolved devices are proposed as areas for advancing time-resolved techniques and their further applications in electrocatalytic research.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.3389/fchem.2023.1232425
The NAO2GTO scheme provides an efficient way to evaluate the electron repulsion integrals (ERIs) over numerical atomic orbitals (NAOs) with auxiliary Gaussian-type orbitals (GTOs). However, the NAO2GTO fitting will significantly impact the accuracy and convergence of hybrid functional calculations. To address this issue, here we propose to use the fitted orbitals as a new numerical basis to properly handle the mismatch between NAOs and fitted GTOs. We present an efficient and linear-scaling implementation of analytical gradients of Hartree-Fock exchange (HFX) energy for periodic HSE06 calculations with fitted NAOs in the HONPAS package. In our implementation, the ERIs and their derivatives for HFX matrix and forces are evaluated analytically with the auxiliary GTOs, while other terms are calculated using numerically discretized GTOs. Several integral screening techniques are employed to reduce the number of required ERI derivatives. We benchmark the accuracy and efficiency of our implementation and demonstrate that our results of lattice constants, bulk moduli, and band gaps of several typical semiconductors are in good agreement with the experimental values. We also show that the calculation of HFX forces based on a master-worker dynamic parallel scheme has a very high efficiency and scales linearly with respect to system size. Finally, we study the geometry optimization and polaron formation due to an excess electron in rutile TiO2 by means of HSE06 calculations to further validate the applicability of our implementation.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.3389/fchem.2023.1223335
The Euphorbiaceae plant Euphorbia neriifolia L. is distributed widely in India, Thailand, Southeastern China, and Taiwan and used as a carminative and expectorant to treat several inflammation-related diseases, such as gonorrhoea, asthma, and cancer. In the course of our search for potential anti-inflammatory agents from the titled plant, 11 triterpenes from the stem of E. neriifolia were isolated and reported in our previous endeavor. Given its rich abundance in triterpenoids, the ethanolic extract in this follow-up exploration has led to the isolation of additional eight triterpenes, including six new euphanes—neritriterpenols H and J–N (1 and 3–7)—one new tirucallane, neritriterpenol I (2), and a known compound, 11-oxo-kansenonol (8). Their chemical structures were elucidated on the basis of spectroscopic data, including 1D- and 2D NMR, and HRESIMS spectra. The absolute stereochemistry of neritriterpenols was determined by single-crystal X-ray diffraction analysis, ICD spectra, and DP4+ NMR data calculations. Compounds 1–8 were also evaluated for their anti-inflammatory activity by using lipopolysaccharide (LPS)-stimulated IL-6 and TNF-α on RAW 264.7 macrophage cells. Intriguingly, the euphane-type triterpenes (1 and 3–8) showed an inhibitory effect on LPS-induced IL-6 but not on TNF-α, while tirucallane-type triterpene 2 showed strong inhibition on both IL-6 and TNF-α.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-24 , DOI: 10.3389/fchem.2023.1213981
The success of chemotherapy and radiotherapy anti-cancer treatments can result in tumor suppression or senescence induction. Senescence was previously considered a favorable therapeutic outcome, until recent advancements in oncology research evidenced senescence as one of the culprits of cancer recurrence. Its detection requires multiple assays, and nonlinear optical (NLO) microscopy provides a solution for fast, non-invasive, and label-free detection of therapy-induced senescent cells. Here, we develop several deep learning architectures to perform binary classification between senescent and proliferating human cancer cells using NLO microscopy images and we compare their performances. As a result of our work, we demonstrate that the most performing approach is the one based on an ensemble classifier, that uses seven different pre-trained classification networks, taken from literature, with the addition of fully connected layers on top of their architectures. This approach achieves a classification accuracy of over 90%, showing the possibility of building an automatic, unbiased senescent cells image classifier starting from multimodal NLO microscopy data. Our results open the way to a deeper investigation of senescence classification via deep learning techniques with a potential application in clinical diagnosis.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.3389/fchem.2023.1166475
We report the experimental discovery of a new structural phase of well-known orthorhombic R2BaCuO5 (R = Sm and Eu), exhibiting a tetragonal crystal structure with space group P4∕mbm. The high-pressure tetragonal phase is isostructural with the brown phase R2BaCuO5 (R = La, Pr, and Nd). In this structure, the Cu ions form an isolated square planar environment, contrary to the orthorhombic phase, where the Cu ions are located in a distorted square pyramid. Magnetization and specific heat measurements reveal the long-range antiferromagnetic order of the Cu2+ and/or Sm3+ moments for the Sm-sample, with the magnetic specific heat accounting for only 35% of the magnetic entropy. Interestingly, the Eu-sample remains paramagnetic down to the lowest temperature. The high Curie-Weiss temperature of −140 K and magnetic entropy of 3% of the expected value indicates that the system is highly frustrated. We estimated the isothermal entropy change and investigated the magnetocaloric effect for Eu2BaCuO5, and the maximum entropy change detected at a field of 70 kOe at 3 K reaches 5.6 J kg-1K−1.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-15 , DOI: 10.3389/fchem.2023.1235176
The role played by electronic and phononic excitations in the femtosecond laser induced desorption and oxidation of CO coadsorbed with O on Ru(0001) is investigated using ab initio molecular dynamics with electronic friction. To this aim, simulations that account for both kind of excitations and that only consider electronic excitations are performed. Results for three different surface coverages are obtained. We unequivocally demonstrate that CO desorption is governed by phononic excitations. In the case of oxidation the low statistics does not allow to give a categorical answer. However, the analysis of the adsorbates kinetic energy gain and displacements strongly suggest that phononic excitations and surface distortion also play an important role in the oxidation process.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.3389/fchem.2023.1230187
Solid-state electrolytes (SSEs) hold the key position in the progress of cutting-edge all-solid-state batteries (ASSBs). The ionic conductivity of solid-state electrolytes is linked to the presence of both amorphous and crystalline phases. This study employs the synthesis method of mechanochemical milling on binary xLi2S-(100-x)LiI system to investigate the effect of amorphization on its ionic conductivity. Powder X-ray diffraction (PXRD) shows that the stoichiometry of Li2S and LiI has a significant impact on the amorphization of xLi2S-(100-x)LiI system. Furthermore, the analysis of electrochemical impedance spectroscopy (EIS) indicates that the amorphization of xLi2S-(100-x)LiI system is strongly correlated with its ionic conductivity, which is primarily attributed to the effect of grain boundary resistance. These findings uncover the latent connections between amorphization, grain boundary resistance, and ionic conductivity, offering insight into the design of innovative amorphous SSEs.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.3389/fchem.2023.1209428
A single crystal X-ray diffraction analysis was performed on two positional isomers (m-tolyl and p-tolyl) of acrylonitrile derivatives, namely, (Z)-3-(4-(pyridin-2-yl) phenyl)-2-(m-tolyl) acrylonitrile (1) and (Z)-3-(4-(pyridin-2-yl)phenyl)-2-(p-tolyl) acrylonitrile (2). Compound 1 crystallized in the monoclinic P21/n space group with two crystallographically independent molecules. Compound 2 also possesses two crystallographically independent molecules and crystallized in the triclinic P-1 space group. The Hirshfeld surface analysis revealed that, in both isomers, intermolecular H⋅⋅⋅H/C/N contacts contribute significantly to the crystal packing. More than 40% of the contribution arises from intermolecular C–H⋅⋅⋅C(π) contacts. In both compounds, the relative contribution of these contacts is comparable, indicating that the positional isomeric effects are marginal. The structures in which these isomers are arranged in the solid state are very similar, and the lattice energies are also comparable between the isomers. The Coulomb-London-Pauli-PIXEL (CLP-PIXEL) energy analysis identified the energetically significant dimers. The strength of the intra- and intermolecular interactions was evaluated using the quantum theory of atoms in molecules approach. The UV-Vis absorbance in three different solvents (chloroform, ethanol, and ethyl acetate) for isomers 1 and 2 are very similar. This result is in good agreement with the time-dependent density-functional theory (TD-DFT) calculations.
Journal of Labelled Compounds and Radiopharmaceuticals ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.3389/fchem.2023.1219883
Despite the early clinical promise, adverse events such as acquired resistance and dose-limiting toxicities have barred the widespread use of HSP90 inhibitors as anticancer drugs. A new approach involving proteolysis-targeting chimeras (PROTACs) to degrade the protein instead of inhibiting it may overcome these problems. In this work, we describe the design, synthesis, and evaluation of cereblon-recruiting geldanamycin-based HSP90 degraders based on the PROTAC technology. Our best degrader, 3a, effectively decreased HSP90α and HSP90β levels in cells utilizing the ubiquitin–proteasome pathway.
Supplementary Information
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